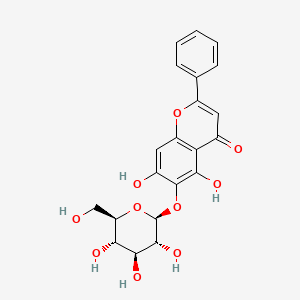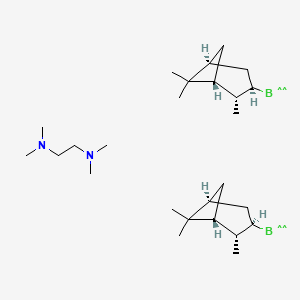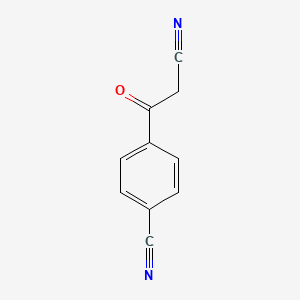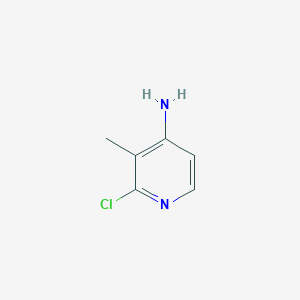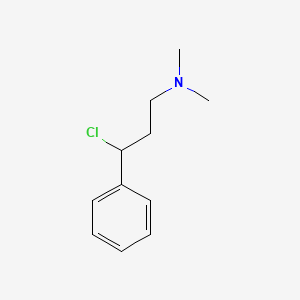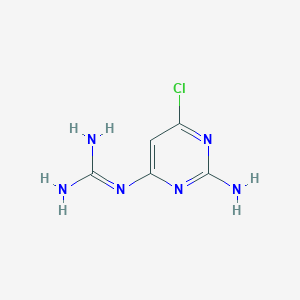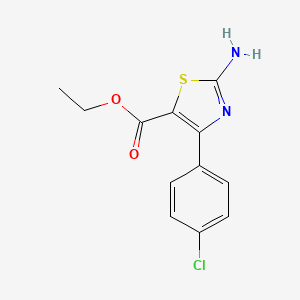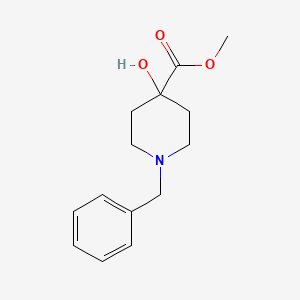
1-ベンジル-4-ヒドロキシピペリジン-4-カルボン酸メチル
概要
説明
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology.
科学的研究の応用
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
作用機序
Target of Action
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a complex compound with a variety of potential targets. One of the primary targets of this compound is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels .
Mode of Action
The interaction of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate with its targets involves binding to the muscarinic acetylcholine receptor, acting as an antagonist . This means that it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate are primarily those involving the muscarinic acetylcholine receptor. By acting as an antagonist, this compound can affect the downstream effects of acetylcholine, potentially impacting a variety of physiological responses .
Pharmacokinetics
Based on its chemical structure, it can be inferred that it has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system .
Result of Action
The molecular and cellular effects of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate’s action are primarily related to its antagonistic effect on the muscarinic acetylcholine receptor . By blocking the action of acetylcholine, it can modulate various physiological responses mediated by this neurotransmitter .
Action Environment
The action, efficacy, and stability of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the compound. Moreover, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate typically involves the reaction of 1-benzyl-4-hydroxypiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
化学反応の分析
Types of Reactions: Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-benzyl-4-oxopiperidine-4-carboxylate.
Reduction: 1-benzyl-4-hydroxypiperidine-4-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
類似化合物との比較
1-Benzyl-4-hydroxypiperidine: Shares a similar core structure but lacks the ester group.
Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: Similar structure with a hydroxyl group at a different position.
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester
Uniqueness: Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUAQUQAKCWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492439 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60437-30-1 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
